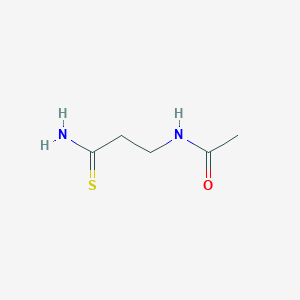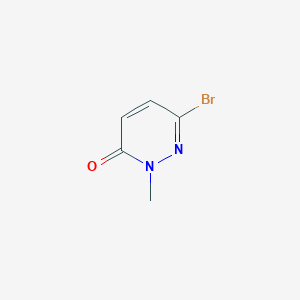![molecular formula C8H14O5 B1283972 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid CAS No. 120289-22-7](/img/structure/B1283972.png)
2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid is an organic compound with the molecular formula C8H14O5 and a molecular weight of 190.19 g/mol . This compound is known for its unique structure, which includes a tert-butoxy group and an oxoethoxy group attached to an acetic acid moiety. It is commonly used in various chemical and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid typically involves the esterification of acetic acid with tert-butyl alcohol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity . The general reaction scheme is as follows:
Acetic Acid+Tert-butyl Alcohol→2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid involves its reactivity with various molecular targets. The tert-butoxy group provides steric hindrance, while the oxoethoxy group offers sites for nucleophilic attack. These properties enable the compound to participate in a variety of chemical reactions, influencing molecular pathways and interactions .
Comparison with Similar Compounds
Similar Compounds
2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid: This compound has similar functional groups but includes an additional amino group.
2-(2-((7-(tert-butoxy)-7-oxoheptyl)oxy)ethoxy)acetic acid: This compound features a longer carbon chain and additional functional groups.
Uniqueness
2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid is unique due to its specific combination of tert-butoxy and oxoethoxy groups, which confer distinct reactivity and functional properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and bioconjugation .
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-8(2,3)13-7(11)5-12-4-6(9)10/h4-5H2,1-3H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFROMFPUCBQIKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558284 |
Source


|
| Record name | (2-tert-Butoxy-2-oxoethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120289-22-7 |
Source


|
| Record name | (2-tert-Butoxy-2-oxoethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(tert-butoxy)-2-oxoethoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
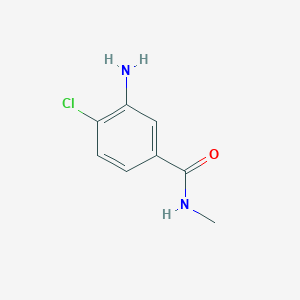
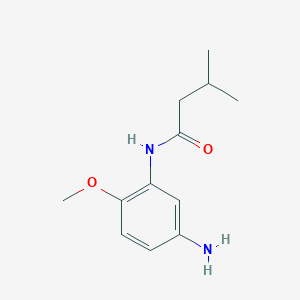
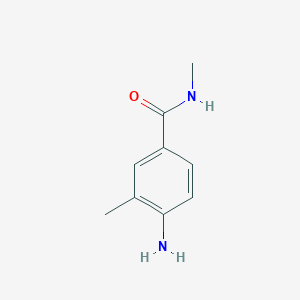
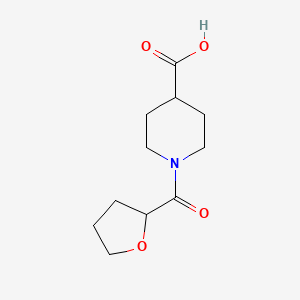
![N-[3-(aminomethyl)phenyl]-3-methylbutanamide](/img/structure/B1283902.png)

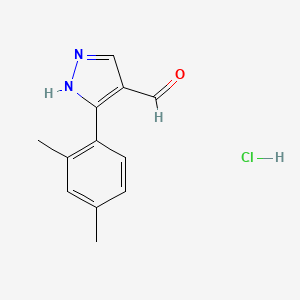
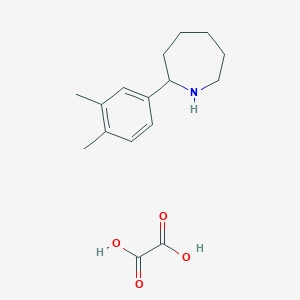

![2-[2-(2-Pyridinyl)ethyl]aniline hydrochloride](/img/structure/B1283913.png)

